ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Overview
Description
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects .
Synthesis Analysis
A method for the synthesis of methyl and ethyl 2-R1-4-R2-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylates was proposed. The method is based on condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of MeONa or EtONa .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The substitution patterns of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones and pyrido[2,3-d]pyrimidin-7(8H)-ones establish the kind of substituents mainly used at positions C2, C4, C5, C6, and N8 of such systems .Chemical Reactions Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The substitution patterns of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones and pyrido[2,3-d]pyrimidin-7(8H)-ones establish the kind of substituents mainly used at positions C2, C4, C5, C6, and N8 of such systems .Scientific Research Applications
Derivative Synthesis and Reactions :
- Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate serves as a precursor for synthesizing various heterocyclic compounds. Studies have demonstrated its utility in creating novel pyrido and thieno derivatives with potential pharmaceutical applications. For instance, the compound has been used to synthesize derivatives such as tetrahydropyridothienopyrimidines, which are of interest due to their structural complexity and potential biological activity (Bakhite, Yamada, & Al‐Sehemi, 2005).
Synthesis of Covalent Hydrates :
- Another research area involves the thermal cyclization of related compounds, which has been shown to produce stable covalent hydrates. These hydrates are formed through the addition of a water molecule across specific bonds in the compound, indicating the compound's reactivity and potential for generating structurally unique molecules (Matsumoto, Sogo, & Minami, 1980).
Antibacterial and Antioxidant Activity :
- Some derivatives synthesized from this compound have shown promising antibacterial and antioxidant properties. These studies are crucial as they explore the therapeutic potential of the compound and its derivatives, indicating their relevance in pharmaceutical research (Kostenko et al., 2008), (Asha et al., 2009).
Role in Heterocyclic Chemistry :
- The compound's versatility is further highlighted in its role in synthesizing various heterocyclic structures. Its reactivity allows for the construction of complex molecules, contributing to the diversity of synthetic organic chemistry and offering potential new avenues for chemical and pharmacological exploration (Sherif et al., 1993).
Synthetic Pathways and Mechanistic Insights :
- Research has also focused on understanding the synthetic pathways and mechanisms involving this compound. Studies delving into the transformations, synthesis methods, and reaction pathways provide valuable insights into the compound's chemistry and its potential applications in creating novel molecules (Zupančič, Svete, & Stanovnik, 2009).
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidines class, to which this compound belongs, have been found to exhibit a wide range of biological activities . They are known to interact with various targets such as tyrosine kinases and cyclin-dependent kinases .
Mode of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to inhibit the activity of tyrosine kinases and cyclin-dependent kinases . These enzymes play crucial roles in cellular processes such as cell division and signal transduction, and their inhibition can lead to the suppression of cell proliferation .
Biochemical Pathways
Given that similar compounds in the pyrido[2,3-d]pyrimidines class are known to inhibit tyrosine kinases and cyclin-dependent kinases , it can be inferred that this compound may affect pathways related to cell division and signal transduction.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it can be inferred that this compound may have similar effects.
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with tyrosine kinases, where it acts as an inhibitor. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been shown to interact with cyclin-dependent kinases, which are essential for cell cycle regulation . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway . This interference can lead to changes in gene expression and a reduction in cellular metabolism, ultimately resulting in cell cycle arrest and apoptosis. In non-cancerous cells, the compound may also affect cellular functions, but the extent and nature of these effects can vary depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of tyrosine kinases and cyclin-dependent kinases, it prevents the phosphorylation events necessary for downstream signaling . This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also evident, where a minimum effective dose is required to achieve the desired antiproliferative effects, while doses above this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters such as ATP-binding cassette (ABC) transporters play a role in the efflux of the compound from cells, while solute carrier (SLC) transporters facilitate its uptake . Binding proteins within the cytoplasm can also influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, enhancing its efficacy. For example, phosphorylation or acetylation of the compound can influence its binding affinity and interaction with target biomolecules.
properties
IUPAC Name |
ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFMGWNZXKKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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